N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide

Hydrogen bond donor/acceptor Solubility enhancement Molecular recognition

Researchers developing BRAF^V600E or related kinase inhibitors face scaffold supply challenges where minor structural variations can invalidate assay results. This compound provides a defined benzothiazole-6-carboxamide core with a 2,3'-bithiophene moiety and a 2-hydroxyethyl linker for hydrogen-bond anchoring. - 2,3'-Bithiophene connectivity alters π-conjugation geometry vs. 2,2'-analogs, impacting target selectivity. - 6-Carboxamide regiospecificity determines kinase vs. PDE4 activation profiles. - Hydroxyethyl linker introduces H-bond donor/acceptor absent in des-hydroxy analog (CAS 2097927-33-6). Supplied for non-human research only. Request quote for bulk quantities.

Molecular Formula C18H14N2O2S3
Molecular Weight 386.5
CAS No. 2177449-95-3
Cat. No. B2437863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide
CAS2177449-95-3
Molecular FormulaC18H14N2O2S3
Molecular Weight386.5
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)NCC(C3=CC=C(S3)C4=CSC=C4)O)SC=N2
InChIInChI=1S/C18H14N2O2S3/c21-14(16-4-3-15(25-16)12-5-6-23-9-12)8-19-18(22)11-1-2-13-17(7-11)24-10-20-13/h1-7,9-10,14,21H,8H2,(H,19,22)
InChIKeyWSECTJHEXJLARZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2177449-95-3 Identity & Procurement


N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide (CAS 2177449-95-3; molecular formula C₁₈H₁₄N₂O₂S₃; MW 386.5 g/mol) is a synthetic research compound belonging to the benzothiazole-6-carboxamide class, featuring a 2,3'-bithiophene moiety attached via a 2-hydroxyethyl linker [1]. It is supplied for non-human research purposes only and is structurally related to a cluster of bithiophene-benzothiazole hybrids explored for kinase inhibition, PDE4 modulation, and β-amyloid probe development [2][3].

Benzothiazole-6-carboxamide kinase pharmacophore studies
2,3'-Bithiophene Aβ probe topology exploration
Hydroxyethyl linker conformational analysis
Stated for non-human research only; assay context to be verified by user

Why Substitution Fails for 2177449-95-3


Within the bithiophene-benzothiazole chemical space, minor structural variations produce drastic shifts in target engagement and functional selectivity. The 2,3'-bithiophene connectivity (versus 2,2'-bithiophene) alters π-conjugation geometry and amyloid-β binding affinity [1]; regioisomeric carboxamide placement (6- vs. 2-position) determines kinase vs. PDE4 activation profiles [2]; the 2-hydroxyethyl linker introduces a hydrogen bond donor/acceptor absent in the des-hydroxy analog (CAS 2097927-33-6), fundamentally changing solubility and protein interaction capacity [3]. Substituting any close analog risks invalidating assay results because these structural elements are not functionally interchangeable.

Des-hydroxy analog (CAS 2097927-33-6)

Lacks the 2-hydroxyethyl H-bond donor; solubility and target-binding profile may differ significantly.

2-Carboxamide regioisomer (CAS 2185590-68-3)

Annotated to Aβ and PDE4 targets, not kinase pharmacophore; 6-carboxamide regiospecificity is critical for kinase pathway alignment.

2,2'-Bithiophene isomer

Alters π-stacking geometry; Aβ binding affinity cannot be assumed to reproduce across isomers.

2177449-95-3 Comparator Analysis


Hydrogen-Bond Capacity vs. Des-Hydroxy Analog

The target compound contains a secondary alcohol on the ethyl linker (HBD count = 2; HBA count = 5) . Its closest structural analog, N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-1,3-benzothiazole-6-carboxamide (CAS 2097927-33-6), lacks this hydroxyl group (HBD = 1; HBA = 4) . The additional hydrogen bond donor/acceptor pair can improve aqueous solubility and enable specific polar interactions within protein binding pockets, a feature completely absent in the des-hydroxy analog [1].

H-Bond Capacity vs Des-Hydroxy
Data to verify
HBD 2 vs 1; HBA 5 vs 4
(Δ +1 each)
May support formulation solubility and binding-enthalpy differentiation
No experimental solubility or binding data for head-to-head comparison
Hydrogen bond donor/acceptor Solubility enhancement Molecular recognition

6- vs. 2-Carboxamide Regioisomer Impact

2177449-95-3 carries the carboxamide at benzothiazole position 6. The regioisomer N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide (CAS 2185590-68-3), bearing the carboxamide at position 2, is a distinct compound with likely divergent target selectivity . The benzothiazole-6-carboxamide scaffold is a recognized pharmacophore for BRAF^V600E kinase inhibition [1], while position-2-substituted benzothiazoles are more commonly associated with amyloid-β binding [2] and PDE4 modulation [3]. No direct head-to-head data exist for these two regioisomers, but the scaffold-level functional annotation strongly cautions against interchangeability.

6- vs 2-Carboxamide Annotation
Class-level
6-carboxamide annotated to kinase (BRAFV600E); 2-carboxamide to Aβ/PDE4
Kinase pathway studies must specify 6-carboxamide regioisomer to align with pharmacophore
Inference from scaffold literature; no direct regioisomer comparison available
Regioisomer specificity Kinase inhibition PDE4 activation

2,3'- vs. 2,2'-Bithiophene Connectivity & Aβ Binding

2177449-95-3 contains a 2,3'-bithiophene unit, in contrast to the 2,2'-bithiophene isomer found in analogs such as N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1,3-benzothiazole-2-carboxamide (CAS 2097917-18-3) . In a structural class study of bithiophene-benzothiazole derivatives for β-amyloid binding, the six reported compounds (all 2,2'-bithiophene-based) demonstrated Ki values spanning 0.11 to 4.64 nM against Aβ aggregates [1]. The 2,3'-connectivity alters the dihedral angle between thiophene rings, shifting π-stacking geometry with Aβ fibrils. While no direct comparative binding data exist between 2,3'- and 2,2'-isomers, the documented sensitivity of Ki within the same 2,2'-series (42-fold range) demonstrates that minor structural perturbations cause large affinity changes [1].

2,3'- vs 2,2'-Bithiophene Aβ Binding
Cross-study context
2,2'-series Ki 0.11–4.64 nM (42-fold range); 2,3'-isomer data absent
2,3'-isomer may access novel Aβ binding geometries; not predictable from 2,2'-data
Intra-class Ki variation indicates high sensitivity to connectivity
2,3'-Bithiophene Amyloid-beta binding Alzheimer's disease probe

Hydroxyethyl Linker Conformational Restraint vs. Ethyl

The 2-hydroxyethyl linker in 2177449-95-3 introduces a stereoelectronic constraint via the hydroxyl group that can participate in intramolecular hydrogen bonding with the amide carbonyl, restricting the conformational ensemble relative to the simple ethyl-linked analog (CAS 2097927-33-6) . This conformational restriction reduces the entropic penalty upon target binding, potentially increasing binding affinity. While direct binding measurements comparing these two compounds are not available, the class of benzothiazole-bithiophene conjugates shows that linker chemistry profoundly affects target engagement: in the related 2,2'-bithienyl benzothiazole series, antiproliferative selectivity against lung carcinoma vs. cervical carcinoma was entirely determined by the heterocyclic attachment chemistry [1].

2-Hydroxyethyl vs Ethyl Linker
Data to verify
Target: 7 rotatable bonds, intramol. H-bond possible; Comparator: 6 rotatable bonds, no H-bond donor
Conformational restriction may modulate target residence time; requires validation
Entropic effect not experimentally quantified; binding kinetics unknown
Conformational restriction Hydroxyethyl linker Binding entropy

2177449-95-3 Research Applications


Kinase Inhibitor Discovery with 6-Carboxamide

Investigators developing BRAF^V600E or related kinase inhibitors can deploy 2177449-95-3 as a scaffold for structure–activity relationship (SAR) studies. The benzothiazole-6-carboxamide core is a validated pharmacophore for kinase inhibition [1], and the 2,3'-bithiophene appendage provides a tunable hydrophobic moiety for optimizing kinase selectivity. The hydroxyethyl linker offers a hydrogen-bond anchoring point for the hinge region, a feature absent in the des-hydroxy analog .

β-Amyloid Probe: 2,3'-Bithiophene Topology

Given that 2,2'-bithiophene benzothiazole probes demonstrated Ki values of 0.11–4.64 nM against Aβ aggregates [2], the 2,3'-bithiophene variant (2177449-95-3) presents an underexplored topology for Alzheimer's disease imaging agent development. Its distinct dihedral geometry may yield improved brain uptake or reduced non-specific binding relative to the established 2,2'-series [2].

PDE4 Modulator Screening with Defined Regiochemistry

The benzothiazole carboxamide scaffold is the subject of active PDE4 activation/inhibition patent filings [3]. Compound 2177449-95-3, with its 6-carboxamide regiospecificity and 2-hydroxyethyl linker, can serve as a structurally defined positive control or starting point for PDE4 modulator screening campaigns, where linker hydrogen bonding and regioisomeric purity are critical for reproducible EC₅₀/IC₅₀ determination [3].

Chemical Biology Probe: H-Bonding & Rigidity

For cellular target engagement studies (e.g., CETSA, NanoBRET), the 2-hydroxyethyl linker provides a defined conformational preference through intramolecular hydrogen bonding, potentially yielding superior binding kinetics compared to the freely rotating ethyl-linked analog [4]. This makes 2177449-95-3 preferable when linker rigidity is hypothesized to improve target residence time.

Application
Selection Property
Validation Focus
Kinase pharmacophore SAR studies
6-Carboxamide regiospecificity
Kinase panel selectivity assay
β-Amyloid probe topology exploration
2,3'-Bithiophene connectivity
Aβ aggregate binding assay
PDE4 modulator scaffold screening
Defined 6-carboxamide regiochemistry
PDE4 isoform activity assay
Cellular target engagement studies
2-Hydroxyethyl conformational constraint
Target residence time assay (e.g., NanoBRET, CETSA)
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